molecular formula C7H5BrN2O B572305 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 1217002-90-8

5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B572305
CAS No.: 1217002-90-8
M. Wt: 213.034
InChI Key: ITTBVIMPQOKVJZ-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: is a heterocyclic compound that features a bromine atom attached to a pyrrolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the bromination of the pyrrolo-pyridine core. One common method includes the reaction of pyrrolo[2,3-c]pyridine with bromine in the presence of a suitable solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the purification process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo-pyridine derivatives .

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit FGFRs, which play a crucial role in cell proliferation and survival. The compound binds to the ATP-binding site of the receptor, thereby blocking its activity and leading to the inhibition of downstream signaling pathways involved in tumor growth .

Comparison with Similar Compounds

5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific substitution pattern and its potential as a versatile building block in various fields of research.

Properties

IUPAC Name

5-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTBVIMPQOKVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743918
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217002-90-8
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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